3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole typically involves the reaction of 3,4-dimethoxybenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of cancer and other diseases due to its ability to inhibit certain enzymes and pathways.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a 3,4-dimethoxyphenyl group and has shown potential as a bioactive molecule.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: This compound has been studied for its therapeutic properties, including anticancer and antibacterial activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-19-12-4-3-11(9-13(12)20-2)14-17-15(21-18-14)10-5-7-16-8-6-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZKLJGAMJXRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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